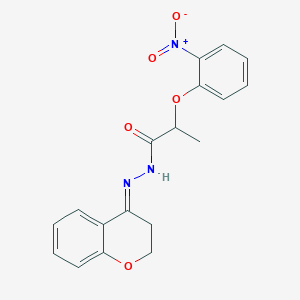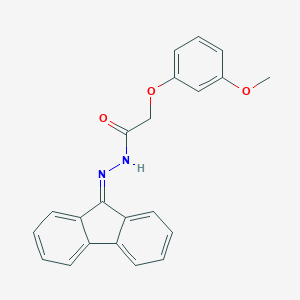![molecular formula C22H24N2O2S2 B458542 12-ethyl-12-methyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458542.png)
12-ethyl-12-methyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylsulfanyl)-6-ethyl-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano-thieno-pyrimidine core, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 2-(allylsulfanyl)-6-ethyl-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Major products formed from these reactions include thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction conditions often involve heating and the use of catalysts to drive the reactions to completion.
Applications De Recherche Scientifique
2-(allylsulfanyl)-6-ethyl-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes involved in DNA replication and repair, which can lead to the suppression of cancer cell growth . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(allylsulfanyl)-6-ethyl-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include other thienopyrimidine derivatives such as thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications
Propriétés
Formule moléculaire |
C22H24N2O2S2 |
|---|---|
Poids moléculaire |
412.6g/mol |
Nom IUPAC |
12-ethyl-12-methyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H24N2O2S2/c1-5-11-27-21-23-19-18(16-12-22(4,6-2)26-13-17(16)28-19)20(25)24(21)15-9-7-14(3)8-10-15/h5,7-10H,1,6,11-13H2,2-4H3 |
Clé InChI |
CFUOQUQTCKPALF-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=C(C=C4)C)C |
SMILES canonique |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=C(C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N'-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]acetohydrazide](/img/structure/B458459.png)

![N-[(Z)-1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide](/img/structure/B458464.png)
![1-hydroxy-2-[(E)-2-phenoxyethylideneamino]guanidine](/img/structure/B458465.png)
![2-[(E)-2-(4-chlorophenyl)sulfanylethylideneamino]-1-hydroxyguanidine](/img/structure/B458466.png)

![1-hydroxy-2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine](/img/structure/B458469.png)
![9H-fluoren-9-one [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B458470.png)

![1-hydroxy-2-[(E)-2-(2-methylphenoxy)ethylideneamino]guanidine](/img/structure/B458473.png)




